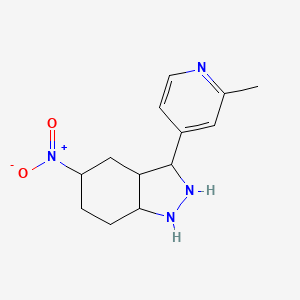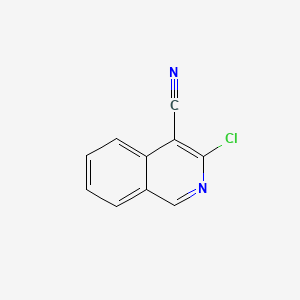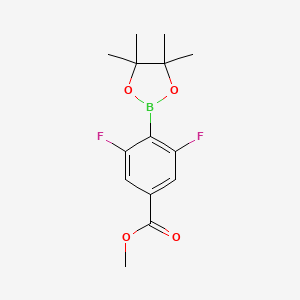
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a nitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a nitrile group can be achieved using a base-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
科学研究应用
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity
作用机制
The mechanism of action of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .
相似化合物的比较
Pyrrolidine: A simpler compound with a similar ring structure but lacking the pyridine and nitrile groups.
Pyridinecarbonitrile: Contains the pyridine ring and nitrile group but lacks the pyrrolidine ring.
Spirooxindoles: Compounds with a spirocyclic structure that includes a pyrrolidine ring fused to other heterocycles
Uniqueness: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a nitrile group. This structure provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
1256785-39-3 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.219 |
IUPAC 名称 |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
InChI 键 |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


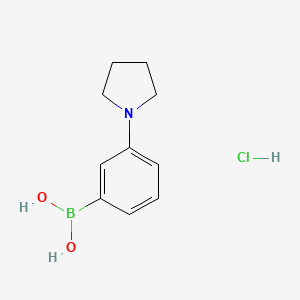
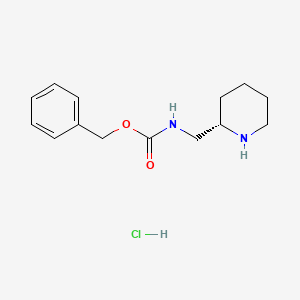
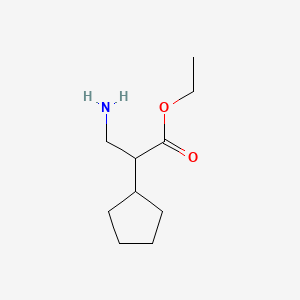

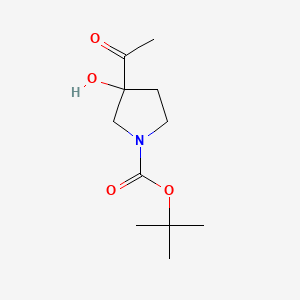
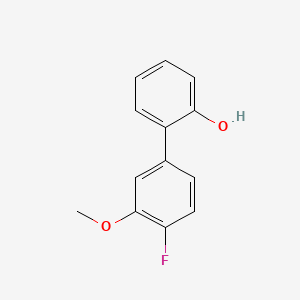
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride](/img/structure/B567735.png)
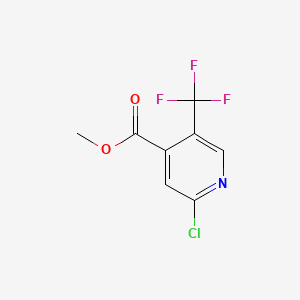
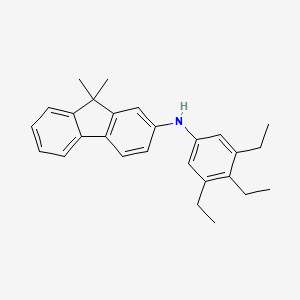
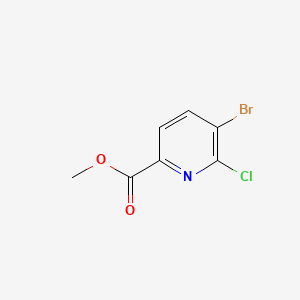
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
